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Welcome to the technical support center for Atomic Layer Deposition (ALD) of Ruthenium (Ru).
This guide is designed for researchers and engineers encountering adhesion challenges during
the deposition of ALD Ru films. Here, we provide in-depth troubleshooting guides, frequently
asked questions (FAQs), and validated experimental protocols to help you achieve robust and
reliable film adhesion on a variety of substrates.

Frequently Asked Questions (FAQSs)

Q1: Why is achieving good adhesion with ALD Ruthenium so challenging, especially on oxide
surfaces?

Al: The challenge stems from fundamental differences in surface energy and chemical
reactivity. Ruthenium, a noble metal, has high surface energy, while common dielectric
substrates like Silicon Dioxide (SiOz2) have low surface energy. This mismatch makes it difficult
for Ru precursors to initially "wet" the surface and form a continuous film. Instead, the
deposition often begins with the formation of isolated islands, a phenomenon known as island
growth.[1] This initial growth mode can lead to a long nucleation delay, poor film coalescence,
and ultimately, weak adhesion.[2][3][4][5]
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Q2: What is a "nucleation delay" and how does it relate to adhesion?

A2: A nucleation delay, or incubation period, is the number of ALD cycles required before stable
film growth begins.[5][6] On non-ideal surfaces like SiO2z, Ru precursors may struggle to find
reactive sites to chemisorb, leading to delays of tens to hundreds of cycles.[5][6] A long
nucleation delay is a strong indicator of a poor substrate-precursor interaction and often
correlates with weak film adhesion. Films that nucleate poorly tend to be non-continuous and
can delaminate under stress.[1][7]

Q3: Can plasma-enhanced ALD (PEALD) improve Ru adhesion?

A3: Yes, PEALD can significantly improve adhesion for several reasons. Plasma treatments,
either as a pre-treatment or as part of the ALD cycle (e.g., using NHs or Hz plasma), can
functionalize the substrate surface.[6][8][9] This process increases surface energy and creates
more reactive sites, which promotes better nucleation and stronger bonding.[8][10][11] For
instance, an oxygen or nitrogen plasma can introduce polar groups on a dielectric surface,
improving its wettability for the Ru precursor.[9][12]

Q4: What are the most common adhesion layers or "glue" layers for ALD Ru?

A4: For dielectric substrates like SiOz, thin metallic or metal nitride layers are commonly used
to promote adhesion. Titanium Nitride (TiN) is a widely adopted adhesion promoter for Ru.[13]
[14] It provides a high-energy surface on which Ru can nucleate readily with minimal delay.[14]
[15] Other materials like Tantalum Nitride (TaN) have also been shown to be effective.[16][17]
The choice often depends on the specific application and integration requirements, such as in
copper interconnects where the adhesion layer may also serve as a diffusion barrier.[17][18]

Troubleshooting Guide: Common Adhesion
Problems & Solutions

This section addresses specific adhesion-related failures in a question-and-answer format,
providing causal explanations and actionable solutions.

Problem 1: Ru film is peeling or delaminating from SiO2
or SiNx substrates.
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Symptoms:

« Visible flaking or blistering of the film, especially for thicknesses above 10-15 nm.[1]
e Poor results from adhesion tests (e.g., tape test).

 Blister formation may be observed at higher deposition temperatures (>275 °C).[7]

Root Cause Analysis: This is a classic sign of poor nucleation and weak interfacial bonding.
The low density of reactive sites (like hydroxyl, -OH, groups) on pristine SiOz or SiNx surfaces
leads to a significant nucleation delay.[3][19] The initial Ru deposits form disconnected islands.
As the film gets thicker, internal stress builds up, and because the film is not well-anchored to
the substrate, this stress causes it to peel off.[1][7]

Solutions:
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. Mechanism of Key Parameters to
Solution ID Method ]
Action Control
An Oz or NHs plasma
pre-treatment cleans
the surface and
introduces polar
functional groups (-
] Plasma Power (e.qg.,
OH, -NHx), which act
) ] ] 500W), Exposure
Substrate Surface as chemisorption sites ] )
S1-A o Time (e.g., 1-10 min),
Activation (Plasma) for the Ru precursor.

[8][9][12] This Gas Flow Rate,

increases surface Temperature. [12]
energy and

dramatically reduces

nucleation delay.[8]

[10]

Wet chemical
treatments like an
RCA clean can Chemical Purity, Bath
Substrate Surface )
S1-B o ) effectively hydroxylate  Temperature,
Activation (Chemical) N )
a silicon surface, Treatment Time.
preparing it for

deposition.[20]

Athin (0.5-2.5A)

layer of TiN or TaN is
deposited via ALD or
PVD prior to Ru ALD.

[13][16] These Adhesion Layer
s1.c Deposition of an materials have high Thickness, Deposition
Adhesion Layer surface energy and Temperature,

are readily wetted by Conformality.
Ru precursors,

leading to excellent

nucleation and strong

metallic bonding.[14]
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A single pulse of a
highly reactive
precursor like
Trimethylaluminum
(TMA) or Diethylzinc
Molecular Surface (DEZ) can

S1-D ] ) Purge Time, Substrate
Pretreatment functionalize the

Precursor Pulse Time,

] Temperature.
surface, enhancing

nucleation site density
and promoting more
uniform growth.[2][3]

[4]

Problem 2: Ru film shows good adhesion on TiN but
poor adhesion on SiO2 in the same patterned wafer.

Symptoms:
» Selective growth or good film quality on metallic regions (TiN, W, Pt).
e Sparse nucleation, high roughness, or poor adhesion on adjacent dielectric (SiO2) regions.

Root Cause Analysis: This is an issue of selective deposition driven by substrate-dependent
nucleation. Ru precursors, particularly common cyclopentadienyl-based ones, chemisorb much
more readily on metallic or metal nitride surfaces than on oxides.[15][21] The TiN surface
provides ample sites for precursor reaction, leading to immediate, layer-by-layer growth, while
the SiO2 surface suffers from a long nucleation delay.[14][15] DFT studies confirm that Ru
atoms adsorb significantly more strongly on TiN compared to SiO2.[14]

Solutions:
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. Mechanism of Key Parameters to
Solution ID Method ]
Action Control

Temperature affects
both surface reactions
and precursor
decomposition. For
some
precursor/reactant N
o - o Deposition
Optimize Deposition combinations, an .
S2-A ] Temperature (typically
Temperature optimal temperature
_ _ 250-350 °C).[12][22]
window exists (e.qg.,
250 °C) where
nucleation on oxides
is improved without
causing film stress or

blistering.[7]

Some novel Ru
precursors are

designed for

) enhanced reactivity Precursor Chemistry,
Use a More Reactive
S2-B and show shorter Bubbler Temperature,
Precursor _ o
incubation times on Pulse Sequence.

oxide surfaces
compared to

traditional ones.[15]
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For thermal ALD using

Oz, an intermediate

Hz pulse can be

added. The Oz pulse

enhances nucleation O:2 Pulse Time, H2
Employ an ABC-Type ) ]

S2-C on SiOz2, and the Pulse Time, Cycle

ALD Process

subsequent Hz pulse Sequence.

reduces any formed

RuOx back to metallic

Ru, resulting in

smoother films.[23]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving ALD Ru
adhesion problems.

© 2026 BenchChem. All rights reserved. 7/14 Tech Support


https://pubs.aip.org/avs/jva/article/38/6/062402/1023855/Atomic-layer-deposition-of-ruthenium-using-an-ABC
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13974832?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Start: Poor Ru Adhesion

What is the substrate?

Dielectric Metal/Nitride

[ Dielectric (SiOz, SiNx) ]

Y

[ Metal/Nitride (TiN, W) ]

Is surface pristine/un-treated?

\

Yes Yes (Alternative)

No, already treated

Y

Review Deposition Parameters
(Temp, Precursor, Purity)

Action: Implement Surface Activation Action: Deposit Adhesion Layer
(Plasma, Chemical, or Molecular Pre-dose) (e.g., 0.5-2nm TiN)
[Solutions S1-A, S1-B, S1-D] [Solution S1-C]

Action: Optimize Recipe
(e.g., ABC-type process)
[Solution S2-C]

Problem Persists:
Contact Support

Result: Adhesion Improved

Click to download full resolution via product page

Caption: Troubleshooting workflow for ALD Ru adhesion issues.
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Key Experimental Protocols

Protocol 1: O2 Plasma Surface Activation for SiO2
Substrates

This protocol describes a pre-deposition treatment to enhance Ru nucleation on silicon dioxide.
Substrate Loading: Load the SiO2/Si wafer into the ALD reaction chamber.
System Pump-Down: Evacuate the chamber to the system's base pressure.

Thermal Equilibration: Heat the substrate to the intended Ru deposition temperature (e.qg.,
300 °C) and allow it to stabilize for 15-30 minutes.

Plasma Ignition:
o Introduce high-purity Oxygen (Oz) gas into the chamber at a controlled flow rate.
o Ignite the RF plasma source to the desired power (e.g., 100-500 W).[12]

Plasma Treatment: Maintain the Oz plasma for a duration of 1 to 10 minutes. The goal is to
create a highly reactive, hydroxyl-rich surface.

Purge: Turn off the plasma source and Oz flow. Purge the chamber thoroughly with an inert
gas (e.g., Nz or Ar) to remove all residual oxygen and byproducts.

Initiate ALD: Immediately proceed with the ALD Ru deposition process without breaking
vacuum. This ensures the activated surface is not re-contaminated.

Self-Validation: A successfully activated surface is more hydrophilic. This can be confirmed ex-
situ with contact angle measurements on a test wafer, where a significant decrease in the
water contact angle should be observed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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© 2026 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/product/b13974832?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13974832?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

